2',4-Dichloro-6'-methylbenzanilide
Description
2',4-Dichloro-6'-methylbenzanilide (CAS: 32608-29-0) is a benzanilide derivative characterized by a benzamide backbone substituted with chlorine atoms at the 2' and 4' positions and a methyl group at the 6' position. Its crystal structure, analyzed via X-ray diffraction, reveals planar aromatic rings and intermolecular interactions stabilized by halogen bonding and van der Waals forces . The presence of chlorine substituents enhances its stability and reactivity in cross-coupling reactions, while the methyl group contributes to hydrophobic interactions in supramolecular assemblies.
Properties
CAS No. |
127316-70-5 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
4-chloro-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
InChI Key |
XNIABZLCPFFSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Dichloro-6’-methylbenzanilide typically involves the reaction of 2,4-dichloroaniline with 6-methylbenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’,4-Dichloro-6’-methylbenzanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’,4-Dichloro-6’-methylbenzanilide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, leading to the formation of 2’,4-Dichloro-6’-carboxybenzanilide.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include 2’,4-Dihydroxy-6’-methylbenzanilide and 2’,4-Diamino-6’-methylbenzanilide.
Oxidation Reactions: The major product is 2’,4-Dichloro-6’-carboxybenzanilide.
Reduction Reactions: The major product is 2’,4-Dichloro-6’-methylbenzylamine.
Scientific Research Applications
2’,4-Dichloro-6’-methylbenzanilide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4-Dichloro-6’-methylbenzanilide involves its interaction with specific molecular targets. The chlorine atoms and the methyl group on the benzene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2',4-Dichloro-6'-methylbenzanilide with analogous chlorinated benzanilides and quinoline derivatives, highlighting structural features, physicochemical properties, and applications. Data are synthesized from crystallographic studies, synthetic protocols, and computational analyses.
Key Findings:
Substituent Effects: Chlorine atoms in this compound provide steric hindrance and electronic activation for nucleophilic substitution, contrasting with methoxy groups in quinoline analogs (e.g., 72407-17-1), which increase solubility but reduce thermal stability . The methyl group in this compound enhances hydrophobic interactions compared to nitrile or methoxy substituents in analogs like 2-Chloro-6-methylbenzonitrile .
Reactivity and Applications: Quinoline derivatives (e.g., 72407-17-1) exhibit fluorescence due to extended conjugation, unlike benzanilides, which prioritize structural rigidity for crystal engineering . Propanamide analogs (e.g., 19342-88-2) show higher biocompatibility, making them preferable in biomedical research, whereas chlorinated benzanilides are favored in agrochemical synthesis .
Computational Insights: Density Functional Theory (DFT) studies on 4-(Dimethylamino)benzohydrazide (CCDC 2032776) suggest that acyl hydrazides exhibit stronger hydrogen-bonding networks than benzanilides, impacting their lattice energies and solid-state stability .
Research Implications and Limitations
While this compound shares structural motifs with chlorinated quinolines and nitriles, its unique combination of substituents offers a balance between reactivity and stability. Further research should explore its pharmacokinetic properties and scalability in industrial synthesis.
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